ATX inhibitor 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

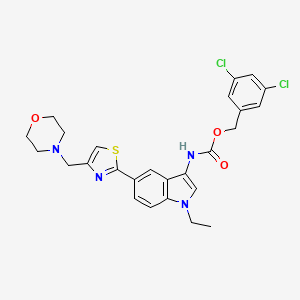

C26H26Cl2N4O3S |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)methyl N-[1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indol-3-yl]carbamate |

InChI |

InChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33) |

InChI Key |

LWAWVSPPYJMUDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of ATX Inhibitor 14 (BIO-32546): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, inflammation, and cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective non-zinc binding autotaxin inhibitor, designated as compound 14, also known as BIO-32546. This document details the structure-activity relationships, experimental protocols for its synthesis and evaluation, and its pharmacokinetic profile, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular lysophosphatidic acid (LPA).[1] LPA exerts its effects by activating at least six G protein-coupled receptors (LPAR1-6), leading to diverse cellular responses such as proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA signaling pathway is associated with numerous pathological conditions, including idiopathic pulmonary fibrosis (IPF), cancer, and cholestatic pruritus.[2][3] Consequently, the development of small molecule inhibitors of ATX has become a significant focus of pharmaceutical research.

This guide focuses on a specific ATX inhibitor, referred to as compound 14 (BIO-32546), a potent, selective, and orally bioavailable non-zinc binding inhibitor. Its discovery represents a significant advancement in the development of ATX-targeted therapies.

Discovery and Structure-Activity Relationship (SAR)

The discovery of inhibitor 14 (BIO-32546) was the result of a structure-based drug design campaign. The development process involved the synthesis and evaluation of a series of compounds to optimize potency and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for ATX inhibitor 14 (BIO-32546) and related compounds, highlighting the structure-activity relationships that led to its discovery.

Table 1: In Vitro Potency of this compound (BIO-32546)

| Compound | ATX IC50 (nM) |

| 14 (BIO-32546) | 1.0 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.

Table 2: Pharmacokinetic Properties of this compound (BIO-32546) in Preclinical Species [4]

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |

| Rat | IV | 2 | - | - | 3440 | - |

| Rat | PO | 10 | 4.0 | 1140 | 14400 | 66 |

| Dog | IV | 1 | - | - | 3630 | - |

| Dog | PO | 5 | 2.0 | 1580 | 15000 | 83 |

| Cynomolgus Monkey | IV | 1 | - | - | 3160 | - |

| Cynomolgus Monkey | PO | 5 | 4.0 | 980 | 11000 | 69 |

| Mouse | PO | 10 | - | 2650 | 8840 | 51 |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

Table 3: Brain Penetration of this compound (BIO-32546)

| Species | Dose (mg/kg, PO) | Time (h) | Brain Concentration (ng/mL) | Brain/Plasma Ratio |

| Rat | 10 | 4 | 97 | 0.2 |

Synthesis of this compound (BIO-32546)

The synthesis of this compound (BIO-32546) is a multi-step process. A detailed experimental protocol for the synthesis is provided below, based on established chemical principles and reported methodologies.

Experimental Protocol: Synthesis of BIO-32546

A detailed synthesis scheme for a closely related analog is described in the work by Ma et al., which provides a representative synthetic route. The general approach involves the coupling of key building blocks to construct the final molecule.

This is a representative synthesis; for full, specific details, please refer to the primary publication by Ma et al. (2021).

Biological Evaluation

The biological activity of this compound (BIO-32546) was characterized through a series of in vitro and in vivo experiments.

Experimental Protocol: In Vitro ATX Enzyme Inhibition Assay

The potency of ATX inhibitors is typically determined using an in vitro enzymatic assay that measures the hydrolysis of a substrate, such as lysophosphatidylcholine (LPC) or a fluorogenic substrate like FS-3.

-

Reagents and Materials:

-

Recombinant human autotaxin (hATX)

-

Substrate: Lysophosphatidylcholine (LPC) or FS-3

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

-

Test compounds (dissolved in DMSO)

-

Detection reagents (e.g., choline oxidase, HRP, and a colorimetric or fluorometric probe)

-

96-well microplates

-

-

Assay Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Add hATX to the wells and incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (LPC or FS-3).

-

Incubate the reaction for a defined period at 37°C.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

ATX-LPA Signaling Pathway

This compound (BIO-32546) exerts its effect by blocking the production of LPA, thereby inhibiting the downstream signaling cascades initiated by LPA binding to its receptors.

Caption: The ATX-LPA signaling pathway and the mechanism of action of this compound.

Drug Discovery and Development Workflow

The discovery and development of this compound followed a typical drug discovery workflow.

Caption: A generalized workflow for the discovery and development of a therapeutic agent.

Conclusion

This compound (BIO-32546) is a potent and selective inhibitor of autotaxin with favorable pharmacokinetic properties, including oral bioavailability and brain penetration. The data presented in this guide underscore its potential as a valuable tool for further research into the role of the ATX-LPA signaling pathway in various diseases and as a promising candidate for therapeutic development. The detailed experimental protocols and workflow diagrams provide a practical resource for scientists and researchers working in this area.

References

- 1. Discovery and optimization of ATX inhibitors via modeling, synthesis and biological evaluation-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Structural Analogs and Derivatives of the Potent Autotaxin Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogs and derivatives of the potent autotaxin (ATX) inhibitor, compound 14, an indole-based carbamate derivative. This document details the core structure, synthesis methodologies, structure-activity relationships (SAR), and quantitative data for this class of inhibitors. It also includes comprehensive experimental protocols and visualizations of the relevant signaling pathways to support further research and development in this area.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2][3] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis, cancer, and inflammatory disorders.[4]

A significant amount of research has been dedicated to the discovery and development of small molecule ATX inhibitors. These inhibitors are broadly classified based on their binding modes within the tripartite active site of ATX, which consists of a catalytic site, a hydrophobic pocket, and a tunnel.[5] This guide focuses on a particularly potent class of indole-based carbamate and urea derivatives, exemplified by ATX inhibitor 14.

Core Structure and Derivatives of this compound

This compound (also referred to as compound 4 in the primary literature) is an indole-based carbamate derivative that has demonstrated exceptional potency with a reported half-maximal inhibitory concentration (IC50) of 0.41 nM. The core structure consists of an indole scaffold, a carbamate linker, and a morpholine moiety.

To explore the structure-activity relationships and improve pharmacokinetic properties, a series of derivatives have been synthesized. These modifications primarily involve:

-

Substitution on the indole ring: Investigating the impact of different substituents on the indole core.

-

Variation of the linker: Replacing the carbamate linker with a urea moiety to enhance metabolic stability.

-

Modification of the terminal cyclic amine: Exploring various cyclic amines in place of the morpholine ring.

Quantitative Data Summary

The following tables summarize the in vitro ATX inhibitory activity of selected indole-based carbamate and urea derivatives.

Table 1: In Vitro ATX Inhibitory Activity of Indole-Based Carbamate Derivatives

| Compound | R Group | IC50 (nM) |

| 14 (4) | Morpholine | 0.41 |

| 1 | Piperidine | 1.23 |

| 2 | 4-Hydroxypiperidine | 0.85 |

| 3 | N-Methylpiperazine | 3.54 |

| 5 | Thiomorpholine | 0.98 |

Table 2: In Vitro ATX Inhibitory Activity of Indole-Based Urea Derivatives

| Compound | R Group | IC50 (nM) |

| 16 | Morpholine | 3.15 |

| 20 | 4-Hydroxypiperidine | 1.72 |

| 30 | Diethanolamine | 2.17 |

| 25 | N-Methylpiperazine | 5.89 |

| 28 | Thiomorpholine | 4.33 |

Note: Compound numbers in parentheses correspond to the designations in the primary reference.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of Indole-Based Carbamate and Urea Derivatives

The synthesis of the indole-based carbamate and urea derivatives generally follows a multi-step procedure. A representative synthetic scheme is outlined below. For specific details on reaction conditions, reagents, and purification methods for each analog, please refer to the primary literature.

Figure 1. Generalized synthetic workflow for indole-based ATX inhibitors.

A general procedure involves the functionalization of a substituted indole scaffold, followed by the introduction of a carbamate or urea linker and coupling with the desired cyclic amine.

In Vitro ATX Inhibition Assay (FS-3 Based)

The inhibitory activity of the compounds against ATX is commonly determined using a fluorescent substrate, such as FS-3. This assay measures the increase in fluorescence upon cleavage of the substrate by ATX.

Materials:

-

Recombinant human autotaxin

-

FS-3 (fluorescent substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add a defined amount of recombinant human ATX to each well of the microplate.

-

Add the serially diluted test compounds to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore released from FS-3.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal model.

In Vitro ATX Inhibition Assay (Amplex Red)

The Amplex® Red assay is a coupled enzymatic assay that indirectly measures ATX activity by detecting the production of choline.

Principle:

-

ATX hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline.

-

Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent product, resorufin.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer

-

Test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare working solutions of Amplex® Red, HRP, and choline oxidase in assay buffer.

-

Prepare serial dilutions of the test compounds.

-

Add ATX and the test compounds to the wells and pre-incubate.

-

Initiate the reaction by adding a mixture of LPC and the detection reagents (Amplex® Red, HRP, choline oxidase).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for resorufin.

-

Calculate IC50 values as described for the FS-3 based assay.

Signaling Pathway and Visualization

ATX is the primary producer of extracellular LPA, which in turn activates a family of six G protein-coupled receptors (GPCRs), LPAR1-6. Activation of these receptors triggers a cascade of downstream signaling events that regulate a multitude of cellular responses.

Figure 2. The ATX-LPA signaling cascade and the point of intervention by ATX inhibitors.

Comparative Analysis with Other ATX Inhibitors

To provide a broader context, the inhibitory potencies of this compound and its derivatives are compared with other well-characterized ATX inhibitors from different chemical classes.

Table 3: Comparative IC50 Values of Representative ATX Inhibitors

| Inhibitor | Chemical Class | IC50 (nM) | Reference |

| This compound (4) | Indole-based Carbamate | 0.41 | |

| PF-8380 | Piperazinyl-propanoyl-benzoxazolone | 2.8 | |

| GLPG1690 (Ziritaxestat) | Imidazo[1,2-a]pyridine | 131 | |

| ONO-8430506 | Tetrahydrocarboline | 5.1 | |

| HA155 | Boronic Acid Derivative | 5.7 |

Conclusion

The indole-based carbamate and urea derivatives, particularly this compound, represent a class of highly potent autotaxin inhibitors. Their sub-nanomolar efficacy highlights the potential of this scaffold for the development of novel therapeutics targeting the ATX-LPA signaling axis. The structure-activity relationships derived from the existing analogs provide a valuable roadmap for the design of future inhibitors with optimized potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway visualizations included in this guide are intended to facilitate further investigation and drug development efforts in this promising area of research.

References

- 1. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Probing the Molecular Interactions of a Potent Autotaxin Inhibitor: A Technical Overview of BIO-32546

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid implicated in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation.[1] Consequently, the inhibition of ATX has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive investigation into the binding mode of a highly potent, selective, and non-zinc binding autotaxin inhibitor, BIO-32546 (also referred to as compound 14 in some literature).[2][3] We will delve into the quantitative binding data, detailed experimental protocols for its characterization, and the broader context of the autotaxin signaling pathway that it modulates.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (LPC).[3] LPA exerts its diverse cellular effects by binding to a family of six G protein-coupled receptors (GPCRs), LPAR1-6.[3] This signaling cascade influences fundamental cellular processes such as proliferation, migration, and survival. Dysregulation of the ATX-LPA axis is a hallmark of several diseases, making ATX a compelling target for therapeutic intervention.

The development of small molecule inhibitors against ATX has led to the classification of several distinct binding modes. These are typically categorized based on their interaction with the key features of the ATX active site: a hydrophilic groove, a hydrophobic pocket that accommodates the lipid tail of the substrate, and an allosteric tunnel.

Quantitative Analysis of BIO-32546 Inhibition

BIO-32546 is a potent and selective inhibitor of human autotaxin. Its inhibitory activity has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of BIO-32546

| Parameter | Value | Assay Type |

| IC₅₀ (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |

| IC₅₀ (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |

| IC₅₀ (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |

Data sourced from Ma et al., 2021.

Table 2: Selectivity Profile of BIO-32546

| Target | Inhibition / Activity |

| LPAR1-3, 5 | > 10 µM |

| S1P1-5 | > 10 µM |

| hERG | 21.3% @ 10 µM |

| CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM |

Data sourced from Ma et al., 2021.

Binding Mode and Structural Insights

X-ray crystallographic analysis of BIO-32546 in complex with murine autotaxin (PDB ID: 7MFH) reveals a distinct binding mode that does not involve chelation of the catalytic zinc ions, a common feature of many ATX inhibitors. BIO-32546 is classified as a Type IV inhibitor , a pocket-tunnel hybrid, occupying both the hydrophobic pocket and the allosteric tunnel of the enzyme.

The key interactions observed in the co-crystal structure are:

-

The 4-trifluoromethylcyclohexyloxy moiety occupies the hydrophobic pocket, a region that typically accommodates the acyl chain of the LPC substrate.

-

The 8-azabicyclo[3.2.1]octane-3-carboxylic acid moiety extends into the allosteric tunnel.

This dual-site engagement allows for high-affinity binding and potent inhibition without direct interaction with the bimetallic zinc center in the catalytic site. This non-zinc binding nature is a key feature that can contribute to a better selectivity profile and potentially fewer off-target effects.

Signaling Pathways and Experimental Workflows

To understand the context and the methods used to characterize BIO-32546, the following diagrams illustrate the core signaling pathway and experimental workflows.

Diagram 1: The Autotaxin-LPA Signaling Pathway

References

Early-Stage In Vitro Evaluation of ATX Inhibitor BIO-32546: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of BIO-32546, a potent and selective non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous pathological processes, including fibrosis, inflammation, and cancer. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with BIO-32546, serving as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

The biological activity and preclinical pharmacokinetic properties of BIO-32546 have been characterized, demonstrating its high potency and selectivity.[1][2]

Table 1: In Vitro Biological Activity of BIO-32546

| Parameter | Value | Assay Type |

| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |

| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |

| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |

| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |

| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |

| hERG Inhibition | < 10 µM | Electrophysiological assay |

| CYP Isoform Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | In vitro metabolism assays |

| Solubility (pH 7.0) | 73.2 µg/mL | - |

| Permeability (Caco-2) | Papp (A-B/B-A) 16.8/40.3 x 10⁻⁶ cm/s | Caco-2 cell assay |

Table 2: Pharmacokinetic Parameters of BIO-32546 in Rat and Mouse

| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) | Brain/Plasma Ratio |

| Rat | IV | 1 | 3.0 | 14.8 | 3.6 | - | - |

| Rat | PO | 10 | - | - | - | 66 | 0.2 @ 4h |

| Mouse | IV | 2 | 2.2 | 22.8 | 3.9 | - | - |

| Mouse | PO | 10 | - | - | - | 51 | - |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize ATX inhibitors like BIO-32546.

FRET-Based Autotaxin Activity Assay

This assay is used to determine the inhibitory potency (IC50) of compounds against ATX enzymatic activity.

-

Principle: The assay utilizes a synthetic FRET-based substrate, such as FS-3, which upon cleavage by ATX, results in a detectable increase in fluorescence.

-

Materials:

-

Human recombinant autotaxin

-

FS-3 substrate (Echelon Biosciences)

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0

-

Test compound (BIO-32546) and control inhibitor

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of the 384-well plate.

-

Add human recombinant ATX to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the FS-3 substrate.

-

Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate hydrolysis and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT/MTS)

This assay assesses the cytotoxic effect of the ATX inhibitor on various cell lines.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.[3][4][5]

-

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (BIO-32546)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well clear plates

-

Absorbance plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.

-

Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of the ATX inhibitor on cancer cell migration.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.

-

Materials:

-

Cancer cell line of interest

-

Transwell inserts (e.g., 8 µm pore size) and companion plates

-

Serum-free and serum-containing medium

-

Test compound (BIO-32546)

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

-

Procedure:

-

Pre-treat cells with the test compound for a specified duration.

-

Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of migrated cells in the treated groups to the control group.

-

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of the ATX inhibitor on the phosphorylation status of key proteins in the LPA signaling pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., AKT, ERK).

-

Materials:

-

Cancer cell line of interest

-

Test compound (BIO-32546)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture cells and treat them with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Mandatory Visualizations

Signaling Pathway

Caption: The ATX-LPA signaling pathway and point of inhibition by BIO-32546.

Experimental Workflow

Caption: General experimental workflow for the in vitro evaluation of an ATX inhibitor.

References

- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Indole-Based Carbamate Autotaxin Inhibitors

For Immediate Release

A Deep Dive into the SAR of a Promising Class of Anti-Fibrotic Agents

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of indole-based carbamate inhibitors of autotaxin (ATX), a critical enzyme in fibrosis and other inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical scaffolds, biological activities, and experimental methodologies that define this promising class of therapeutic agents.

Autotaxin, a secreted lysophospholipase D, is the primary producer of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key driver of cell proliferation, migration, and survival, and its dysregulation is implicated in a range of pathologies, including idiopathic pulmonary fibrosis (IPF) and cancer. The development of potent and selective ATX inhibitors is therefore a major focus of therapeutic research.

This guide focuses specifically on a series of indole-based carbamate inhibitors that have demonstrated high potency and favorable pharmacokinetic profiles. These compounds act as allosteric inhibitors, binding to a "tunnel" region of the ATX enzyme distinct from the active site. This mechanism of action offers potential advantages in terms of selectivity and reduced competition with the native substrate.

Data Presentation: Unraveling the Structure-Activity Relationship

The inhibitory activity of indole-based carbamate ATX inhibitors is exquisitely sensitive to structural modifications at three key positions: the indole core, the carbamate linker, and a terminal functional group. The following tables summarize the quantitative SAR data for a series of representative compounds, highlighting the impact of various substituents on their half-maximal inhibitory concentration (IC50) against ATX.

Table 1: SAR of the Indole Core

| Compound | R1 | R2 | R3 | ATX IC50 (nM) |

| 1a | H | H | H | 15.6 |

| 1b | 5-F | H | H | 8.2 |

| 1c | 5-Cl | H | H | 5.1 |

| 1d | 5-CH3 | H | H | 9.8 |

| 1e | H | 2-CH3 | H | 22.4 |

| 1f | H | H | 7-F | 12.1 |

Modifications on the indole scaffold demonstrate that electron-withdrawing groups at the 5-position, such as fluoro and chloro, enhance inhibitory activity. Steric hindrance at the 2-position is detrimental to potency.

Table 2: SAR of the Terminal Amine Moiety

| Compound | Linker | Terminal Amine | ATX IC50 (nM) |

| 2a | Carbamate | Piperidine | 3.5 |

| 2b | Carbamate | Morpholine | 0.41[1] |

| 2c | Carbamate | N-methylpiperazine | 6.8 |

| 2d | Carbamate | Pyrrolidine | 4.9 |

| 2e | Carbamate | Diethanolamine | 2.17[1] |

| 2f | Carbamate | 4-hydroxypiperidine | 2.3[2] |

The terminal amine plays a crucial role in binding. Cyclic amines are generally favored, with morpholine and piperidine derivatives exhibiting excellent potency. The introduction of hydroxyl groups, as in diethanolamine and 4-hydroxypiperidine, can also lead to highly potent inhibitors, likely through the formation of additional hydrogen bonds within the binding tunnel.

Experimental Protocols: A Methodological Framework

The discovery and optimization of indole-based carbamate ATX inhibitors rely on a suite of robust experimental protocols. This section details the key methodologies for the synthesis of these compounds and the assessment of their biological activity.

General Synthesis of Indole-Based Carbamate ATX Inhibitors

The synthesis of this class of inhibitors typically begins with a substituted indole, which undergoes a three-step process:

-

Phosgenation: The indole nitrogen is reacted with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperature (typically 0°C) to form an unstable chloroformate intermediate.

-

Carbamate Formation: The in-situ generated chloroformate is then reacted with a desired amine to form the carbamate linker. The reaction is typically carried out in the same pot and allowed to warm to room temperature.

-

Purification: The final product is purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure indole-based carbamate inhibitor.

In Vitro ATX Inhibition Assay (Amplex Red Method)

The potency of the synthesized compounds is determined using a fluorescence-based in vitro assay that measures the enzymatic activity of ATX.

-

Principle: ATX hydrolyzes lysophosphatidylcholine (LPC) to produce choline and lysophosphatidic acid (LPA). The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the non-fluorescent Amplex Red reagent to produce the highly fluorescent resorufin. The rate of resorufin formation is directly proportional to the ATX activity.

-

Procedure:

-

Recombinant human ATX is pre-incubated with varying concentrations of the inhibitor in an assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and Triton X-100) for a set period (e.g., 15-30 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of a substrate mixture containing LPC, choline oxidase, HRP, and Amplex Red.

-

The increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a microplate reader.

-

The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

The in vivo efficacy of lead compounds is often evaluated in a bleomycin-induced pulmonary fibrosis model in mice.

-

Induction of Fibrosis: Mice (e.g., C57BL/6 strain) are anesthetized, and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. A control group receives saline.

-

Treatment: The test compound (indole-based carbamate ATX inhibitor) is administered to the mice, typically via oral gavage, starting on a specific day post-bleomycin instillation (e.g., day 7 or day 14) and continuing for a defined period (e.g., 14-21 days). A vehicle control group is also included.

-

Assessment of Fibrosis: At the end of the treatment period, the mice are euthanized, and the lungs are harvested for analysis. Key endpoints include:

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin, TGF-β) in lung homogenates is measured by quantitative PCR.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and levels of inflammatory cytokines in the BAL fluid are analyzed.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of ATX Inhibitor 14: A Technical Overview

Disclaimer: This document provides a representative technical guide on the preliminary toxicity screening of a hypothetical autotaxin (ATX) inhibitor, designated as "ATX inhibitor 14." The data and protocols presented herein are a synthesis of publicly available information on various ATX inhibitors and do not pertain to a specific, real-world compound with this designation. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][3] Consequently, inhibitors of ATX are being actively investigated as potential therapeutics for various diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and autoimmune disorders.[2]

This technical guide outlines a framework for the preliminary toxicity screening of a novel ATX inhibitor, "this compound." The objective of such a screening is to identify potential safety liabilities early in the drug development process, enabling a data-driven approach to candidate selection and further development. The following sections detail in vitro and in vivo toxicity assessment strategies, along with representative data and experimental protocols.

Mechanism of Action and Potential for On-Target Toxicity

ATX inhibitors primarily function by blocking the catalytic activity of ATX, thereby reducing the production of LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6. By inhibiting LPA production, ATX inhibitors can modulate these downstream signaling pathways. While this is the basis for their therapeutic effect, it also raises the possibility of on-target toxicity related to the physiological roles of LPA. Potential areas of concern include effects on the cardiovascular, reproductive, and nervous systems, where LPA signaling is known to be important.

In Vitro Toxicity Assessment

In vitro toxicity studies are crucial for the early identification of potential cellular liabilities of a new chemical entity. These assays provide a rapid and cost-effective means to screen compounds for general cytotoxicity and specific organ-level toxicity.

General Cytotoxicity

A primary step in in vitro toxicity screening is to assess the general cytotoxicity of the compound in various cell lines. This helps to determine the concentration range for subsequent, more specific assays and to identify compounds with a narrow therapeutic window.

Table 1: Representative In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HepG2 (Human Liver) | MTT | Cell Viability | > 50 |

| HEK293 (Human Kidney) | CellTiter-Glo® | ATP Levels | > 50 |

| A549 (Human Lung) | LDH Release | Membrane Integrity | > 50 |

| H9c2 (Rat Heart) | Resazurin Reduction | Metabolic Activity | > 50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Organ-Specific Toxicity

Given the potential for specific organ toxicities, targeted in vitro assays are recommended.

-

Hepatotoxicity: Assays using primary human hepatocytes or HepG2 cells can assess the potential for drug-induced liver injury (DILI). Endpoints can include steatosis, cholestasis, and induction of liver enzymes.

-

Cardiotoxicity: The hERG (human Ether-à-go-go-Related Gene) channel assay is a critical component of cardiac safety assessment to evaluate the risk of QT prolongation and potential arrhythmias.

-

Nephrotoxicity: In vitro models using human kidney proximal tubule epithelial cells can be used to assess the potential for kidney damage.

In Vivo Toxicity Assessment

Following in vitro screening, promising candidates should be evaluated in vivo to understand their toxicity profile in a whole-organism context.

Acute Toxicity and Dose Range Finding

An acute toxicity study in a rodent species (e.g., mouse or rat) is typically the first in vivo study performed. The primary goal is to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

Table 2: Representative Acute In Vivo Toxicity of this compound in Mice

| Route of Administration | Dosing Regimen | Maximum Tolerated Dose (MTD) | Observed Toxicities |

| Oral (p.o.) | Single dose | 300 mg/kg | No significant findings |

| Intravenous (i.v.) | Single dose | 50 mg/kg | Mild, transient hypoactivity |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a modification of the traditional acute toxicity study that reduces the number of animals required.

-

Animal Acclimation: Acclimate male and female mice (e.g., C57BL/6) for at least 5 days before the study.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically based on in vitro cytotoxicity and in silico predictions.

-

Observation: Observe the animal for clinical signs of toxicity for at least 14 days. Pay close attention to changes in behavior, appearance, and body weight.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of an estimated LD50.

-

Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic (PK) and metabolic profile of an ATX inhibitor is crucial for interpreting toxicity data. Studies using radiolabeled compounds (e.g., 14C) can provide valuable information on absorption, distribution, metabolism, and excretion (ADME).

Table 3: Representative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Bioavailability (Oral) | 40% |

| Tmax (Oral) | 2 hours |

| Half-life (t1/2) | 6 hours |

| Major Clearance Pathway | Hepatic Metabolism (CYP3A4) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Caption: The ATX-LPA signaling pathway and the point of intervention for this compound.

Experimental Workflow

Caption: A representative workflow for the preliminary toxicity screening of an ATX inhibitor.

Conclusion

The preliminary toxicity screening of a novel ATX inhibitor, such as the hypothetical "this compound," is a multi-faceted process that involves a combination of in vitro and in vivo studies. This early assessment is critical for identifying potential safety concerns and for guiding the selection of candidates with the most favorable therapeutic index for further development. The methodologies and data presented in this guide provide a foundational framework for these essential preclinical activities.

References

ATX Inhibitor 14: A Technical Guide to its Potential in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is increasingly implicated in cancer progression, promoting cell proliferation, survival, migration, and resistance to therapy. Consequently, inhibition of ATX presents a compelling strategy for oncological drug development. This technical guide focuses on ATX inhibitor 14, a potent indole-based carbamate derivative, exploring its therapeutic potential in cancer research. While direct oncological studies on this compound are not yet prevalent in public literature, this document provides a comprehensive overview of the rationale for its investigation, supported by data from other ATX inhibitors, and details relevant experimental protocols for its evaluation.

Introduction to this compound

This compound, also identified as compound 4 in seminal literature, is a novel and highly potent inhibitor of autotaxin.[1] It is characterized as an indole-based carbamate derivative.[1] The primary reported activity of this compound is its exceptional inhibitory potency against the ATX enzyme, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, making it significantly more potent than other well-characterized ATX inhibitors like GLPG1690.[1]

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Chemical Class | Reference |

| This compound (Compound 4) | Autotaxin (ATX) | 0.41 | Indole-based carbamate | [1] |

| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | 2.90 | - | [1] |

While current research has primarily highlighted its potential in the context of fibrosis, its potent enzymatic inhibition suggests significant promise for investigation in oncology.

The ATX-LPA Signaling Axis: A Target in Oncology

The rationale for exploring this compound in cancer research is firmly rooted in the well-established role of the ATX-LPA signaling pathway in tumor biology. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, which in turn activates a family of G protein-coupled receptors (LPARs), leading to the activation of multiple downstream signaling cascades.

The ATX-LPA axis has been shown to be dysregulated in numerous cancers, including breast, ovarian, lung, and pancreatic cancer, as well as melanoma and glioblastoma. This dysregulation contributes to several hallmarks of cancer:

-

Cell Proliferation and Survival: LPA signaling promotes cancer cell growth and protects against apoptosis.

-

Metastasis: The pathway enhances cancer cell migration and invasion, critical steps in the metastatic cascade.

-

Angiogenesis: LPA can stimulate the formation of new blood vessels that supply tumors with essential nutrients.

-

Inflammation: The ATX-LPA axis is linked to chronic inflammation, a known driver of tumorigenesis.

-

Therapy Resistance: LPA signaling has been implicated in the development of resistance to both chemotherapy and radiotherapy.

Given the potent inhibition of ATX by this compound, it is hypothesized that this compound could effectively disrupt these pro-tumorigenic processes.

Quantitative Data for Representative ATX Inhibitors in Cancer Research

While specific quantitative data for this compound in cancer models is not yet publicly available, the following table summarizes the anti-cancer activity of other well-characterized ATX inhibitors. This data serves as a benchmark for the potential efficacy of this class of compounds and provides a strong rationale for the investigation of this compound.

Table 2: Anti-Cancer Activity of Representative ATX Inhibitors

| Inhibitor | Cancer Model | Endpoint | Result | Reference |

| ONO-8430506 | 4T1 Murine Breast Cancer (in vivo) | Tumor Growth Inhibition | ~60% reduction | |

| GLPG1690 | 4T1 Murine Breast Cancer (in vivo) | Tumor Growth Inhibition (with Doxorubicin) | Synergistic reduction | |

| IOA-289 | 4T1 Murine Breast Cancer (in vivo) | Tumor Outgrowth | Significant reduction | |

| BrP-LPA | Human Breast Cancer Xenograft (in vivo) | Tumor Growth | Inhibition of growth | |

| PF-8380 | Melanoma Cell Line (in vitro) | Cell Migration | Inhibition |

Experimental Protocols for Evaluating this compound in Cancer Research

The following are detailed, standardized protocols that can be adapted to evaluate the efficacy of this compound in various aspects of cancer cell biology.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit the directional migration of cancer cells.

Principle: Cancer cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Methodology:

-

Chamber Preparation: Rehydrate transwell inserts with an 8 µm pore size membrane with serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum or purified LPA) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium containing various concentrations of this compound or vehicle control. Add the cell suspension to the upper chamber.

-

Incubation: Incubate for a period that allows for cell migration (e.g., 6-24 hours).

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Cell Invasion Assay (Matrigel Invasion Assay)

This assay is a modification of the migration assay and evaluates the ability of this compound to block the invasion of cancer cells through an extracellular matrix barrier.

Principle: The transwell membrane is coated with a layer of Matrigel, which mimics the basement membrane. Cells must degrade this matrix to invade.

Methodology:

-

Matrigel Coating: Coat the upper surface of an 8 µm pore size transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Assay Procedure: Follow the same procedure as the cell migration assay (steps 2-7), seeding the cells on top of the Matrigel layer.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.

Methodology:

-

Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control on a predetermined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

-

Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups.

Conclusion and Future Directions

This compound is a highly potent inhibitor of autotaxin, a key enzyme in a signaling pathway with profound implications in oncology. While direct evidence of its anti-cancer activity is pending, the extensive research on the ATX-LPA axis and other ATX inhibitors strongly supports its potential as a valuable tool for cancer research and a candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy against various cancer types and its mechanism of action. Future research should focus on determining its IC50 values in a panel of cancer cell lines, evaluating its efficacy in in vivo cancer models, and exploring its potential in combination with existing cancer therapies. Such studies will be crucial in unlocking the full therapeutic potential of this promising inhibitor.

References

Methodological & Application

Application Notes and Protocols for ATX Inhibitor 14 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that activates specific G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including cell proliferation, migration, survival, and differentiation.[1][3] The ATX-LPA signaling axis has been implicated in the pathology of various diseases, including cancer, inflammation, and fibrosis, making ATX a significant therapeutic target for drug development.

These application notes provide a detailed protocol for the in vitro evaluation of "ATX Inhibitor 14," a novel potent and selective inhibitor of autotaxin. The following sections describe the ATX signaling pathway, experimental protocols for determining the inhibitory activity of this compound, and representative data.

Autotaxin Signaling Pathway

The diagram below illustrates the enzymatic activity of Autotaxin and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA).

Caption: Autotaxin converts LPC to LPA, which activates GPCRs, leading to downstream signaling and various cellular responses.

Experimental Protocols

Two primary methods for the in vitro screening of Autotaxin inhibitors are detailed below. These assays measure the enzymatic activity of ATX and the inhibitory effect of test compounds.

Fluorescent-Based ATX Activity Assay

This assay utilizes a fluorogenic LPC analogue, such as FS-3, which is conjugated with both a fluorophore and a quencher. In its native state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated, resulting in a measurable increase in fluorescence.

Materials:

-

Human recombinant ATX (hATX)

-

This compound (and other test compounds)

-

FS-3 substrate (or similar fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add 20 µL of hATX solution to each well to initiate the pre-incubation. Mix gently.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Add 20 µL of the FS-3 substrate solution to each well to start the reaction.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., Ex/Em = 485/530 nm for FS-3) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Colorimetric-Based ATX Inhibitor Screening Assay

This assay provides a convenient method for screening ATX inhibitors by measuring the cleavage of a chromogenic substrate, such as bis-(p-nitrophenyl) phosphate (bis-pNPP). The cleavage of bis-pNPP by ATX liberates p-nitrophenol, a yellow product that can be measured spectrophotometrically.

Materials:

-

Human recombinant ATX (hATX)

-

This compound (and other test compounds)

-

bis-(p-nitrophenyl) phosphate (bis-pNPP) substrate

-

Assay Buffer (e.g., 10X ATX Assay Buffer)

-

Positive Control Inhibitor (e.g., HA-155)

-

96-well clear, flat-bottom plates

-

Absorbance plate reader

Procedure:

-

Reagent Preparation: Prepare a 1X Assay Buffer from the 10X stock. Prepare the ATX enzyme and substrate solutions as per the manufacturer's instructions.

-

Plate Setup:

-

100% Initial Activity Wells: Add 150 µL of diluted Assay Buffer, 10 µL of ATX, and 10 µL of vehicle to three wells.

-

Positive Control Inhibitor Wells: Add 150 µL of diluted Assay Buffer, 10 µL of ATX, and 10 µL of HA-155 Positive Control Inhibitor to three wells.

-

Background Wells: Add 160 µL of diluted Assay Buffer and 10 µL of solvent to three wells.

-

Test Compound Wells: Add 150 µL of diluted Assay Buffer, 10 µL of ATX, and 10 µL of this compound to three wells.

-

-

Enzymatic Reaction:

-

Initiate the reactions by adding 20 µL of the Autotaxin Substrate to all wells except the background wells.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

-

Data Acquisition:

-

Read the absorbance at a wavelength between 405-415 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value as described in the fluorescent assay protocol.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro ATX inhibitor assay.

Caption: General workflow for in vitro ATX inhibitor screening assays.

Data Presentation

The inhibitory activity of this compound was determined using the fluorescent-based ATX activity assay. The results are summarized in the table below, alongside data for other known ATX inhibitors for comparison.

| Compound | IC50 (nM) | Assay Type | Notes |

| This compound | 8.5 ± 1.2 | Fluorescent | Potent inhibitor with high selectivity. |

| PF-8380 | 101 ± 15 | Fluorescent | A well-characterized, potent, and specific ATX inhibitor. |

| HA-155 | 28 ± 5 | Colorimetric | A selective ATX inhibitor often used as a positive control. |

| ATX-1d | 1800 ± 300 | Fluorescent | A novel compound identified through computational methods. |

Conclusion

The provided protocols offer robust methods for the in vitro characterization of ATX inhibitors. This compound demonstrates potent inhibition of ATX activity in the low nanomolar range, suggesting it is a promising candidate for further development as a therapeutic agent for diseases driven by the ATX-LPA signaling axis. The detailed methodologies and comparative data presented herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Use of ATX Inhibitor 14 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis, which are fundamental to cancer progression.[4][5] Elevated levels of ATX are often correlated with tumor progression, metastasis, and therapeutic resistance in various cancer types. Consequently, targeting ATX with specific inhibitors has emerged as a promising therapeutic strategy in oncology.

This document provides detailed application notes and protocols for the utilization of ATX inhibitor 14 in cell culture experiments. This compound has been identified as a potent inhibitor of autotaxin with an IC50 of approximately 35 nM and has been shown to inhibit the ATX-dependent invasion of human melanoma cells (A2058) in vitro. These protocols are designed to guide researchers in assessing the efficacy of this compound and other similar compounds in various cancer cell lines.

Mechanism of Action

ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This binding initiates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which collectively promote cell growth, motility, and survival. ATX inhibitors, such as inhibitor 14, function by blocking the catalytic activity of ATX, thereby reducing the production of LPA and attenuating its downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Delivery of ATX Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, inflammation, and cancer, making ATX a prime therapeutic target. This document provides detailed application notes and protocols for the in vivo delivery of ATX inhibitors in animal models, crucial for preclinical evaluation of their therapeutic potential.

Due to the lack of specific in vivo administration data for a compound explicitly named "ATX inhibitor 14," this document will utilize data from well-characterized ATX inhibitors, such as PF-8380, as a representative example. These protocols can be adapted for other potent, orally bioavailable ATX inhibitors with similar physicochemical properties.

Signaling Pathway of ATX-LPA

The ATX-LPA signaling pathway begins with the enzymatic conversion of lysophosphatidylcholine (LPC) to LPA by ATX. LPA then binds to and activates at least six G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence cell proliferation, survival, migration, and differentiation.[1][2][3]

Figure 1: ATX-LPA Signaling Pathway and Point of Inhibition.

Data Presentation: In Vivo Administration of ATX Inhibitors

The following tables summarize quantitative data for the in vivo administration of representative ATX inhibitors in rodent models.

Table 1: Oral Administration of ATX Inhibitor PF-8380 in Mice

| Parameter | Value | Vehicle | Animal Model | Purpose of Study | Reference |

| Dosage | 120 mg/kg | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Pharmacokinetics and in vivo ATX inhibition | [4] |

| Administration Route | Oral gavage | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Pharmacokinetics and in vivo ATX inhibition | [4] |

| Frequency | Twice a day | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Long-term safety and efficacy | |

| Duration | 3 weeks | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Long-term safety and efficacy |

Table 2: Intraperitoneal and Oral Administration of ATX Inhibitors in Mice

| Inhibitor | Dosage | Administration Route | Vehicle | Animal Model | Key Findings | Reference |

| PF-8380 | 30 mg/kg | Intraperitoneal (i.p.) | DMSO | C57Bl/6 mice | Attenuation of LPS-induced neuroinflammation | |

| BBT-877 | Not Specified | Oral | Not Specified | Mouse model of diabetic nephropathy | Attenuation of diabetic nephropathy | |

| PAT-505 | Not Specified | Oral | Not Specified | Mouse models of liver fibrosis | Reduction of liver fibrosis |

Table 3: Intravenous Administration of ATX Inhibitor HA130 in Mice

| Parameter | Value | Vehicle | Animal Model | Key Findings | Reference |

| Dosage | 1 nmol/g | Not Specified | Mice | Rapid decrease in plasma LPA concentration | |

| Administration Route | Intravenous (i.v.) | Not Specified | Mice | Rapid decrease in plasma LPA concentration |

Experimental Protocols

Protocol 1: Oral Gavage Administration of PF-8380 in Mice

This protocol is adapted from studies investigating the pharmacokinetics and in vivo efficacy of PF-8380.

Materials:

-

ATX Inhibitor (e.g., PF-8380)

-

Vehicle solution: 2% Hydroxypropyl Cellulose (HPC) in sterile water with 0.1% Tween 80

-

8-week-old mice

-

Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

-

1 mL syringes

-

Analytical balance

-

Vortex mixer

-

Warming plate or water bath

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of ATX inhibitor based on the desired dose (e.g., 120 mg/kg) and the number and weight of the animals.

-

Weigh the inhibitor accurately.

-

Prepare the vehicle solution by dissolving HPC in sterile water and then adding Tween 80. Mix thoroughly.

-

Suspend the weighed inhibitor in the vehicle solution to achieve the final desired concentration.

-

Vortex the suspension thoroughly to ensure uniformity. Gentle warming (e.g., 37°C) may aid in suspension.

-

-

Animal Handling and Dosing:

-

Acclimatize the mice to the experimental conditions for at least one week prior to the study.

-

Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

-

Gently restrain the mouse.

-

Measure the appropriate volume of the inhibitor suspension into a 1 mL syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. The volume should typically not exceed 10 mL/kg.

-

Monitor the animal for any signs of distress after administration.

-

-

Sample Collection (for Pharmacokinetic/Pharmacodynamic Studies):

-

At predetermined time points post-administration, collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus, or cardiac puncture for terminal collection).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood to separate plasma by centrifugation.

-

Store plasma samples at -80°C until analysis for inhibitor concentration or ATX activity.

-

Figure 2: Experimental Workflow for Oral Gavage Administration.

Protocol 2: Intraperitoneal Injection of an ATX Inhibitor in Mice

This protocol is a general guide for i.p. administration, which can be used for inhibitors with poor oral bioavailability or for specific experimental designs.

Materials:

-

ATX Inhibitor

-

Vehicle (e.g., DMSO, saline, or a suitable solubilizing agent)

-

25-27 gauge needles

-

1 mL syringes

-

Analytical balance

Procedure:

-

Formulation Preparation:

-

Dissolve the ATX inhibitor in a minimal amount of a suitable solvent like DMSO.

-

Further dilute with a sterile, biocompatible vehicle such as saline to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.

-

Ensure the final solution is clear and free of precipitates.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the correct injection volume.

-

Properly restrain the mouse, exposing the abdomen.

-

Lift the hindquarters to allow the abdominal organs to shift cranially.

-

Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.

-

Inject the solution smoothly.

-

Monitor the animal for any adverse reactions.

-

Figure 3: Logical Flow for Intraperitoneal Injection Protocol.

Considerations for Method Selection:

-

Oral Gavage: This is a common and clinically relevant route of administration, particularly for orally bioavailable compounds. However, it can be stressful for the animals and requires proper training to avoid injury.

-

Intraperitoneal Injection: This method allows for rapid absorption and is useful for compounds that are not orally bioavailable. However, it can cause local irritation and may not accurately reflect the pharmacokinetics of an orally administered drug.

-

Intravenous Injection: This route provides 100% bioavailability and is useful for determining pharmacokinetic parameters like clearance and volume of distribution. However, it requires technical skill and may not be suitable for long-term studies.

The successful in vivo evaluation of ATX inhibitors is critical for their development as therapeutic agents. The protocols and data presented here provide a foundation for designing and executing animal studies. It is essential to carefully consider the physicochemical properties of the specific ATX inhibitor, the animal model, and the experimental objectives to select the most appropriate delivery method and formulation. Researchers should always consult relevant literature for the specific inhibitor of interest and adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols: Measuring Autotaxin (ATX) Inhibitor 14 Activity with the Amplex Red Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the blood.[1][2] The ATX-LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] Consequently, ATX has emerged as a significant therapeutic target for various diseases.

This document provides a detailed protocol for measuring the inhibitory activity of a potent ATX inhibitor, compound 14, using the Amplex® Red assay. This fluorometric assay offers a sensitive and continuous method to quantify ATX activity, making it well-suited for inhibitor screening and characterization.

Principle of the Amplex Red Assay for ATX Activity

The Amplex Red assay is a coupled enzymatic assay that indirectly measures ATX activity by detecting the production of choline. The process involves the following steps:

-

ATX-mediated hydrolysis: Autotaxin hydrolyzes its substrate, lysophosphatidylcholine (LPC), to produce lysophosphatidic acid (LPA) and choline.

-

Choline oxidation: Choline oxidase then oxidizes the choline to produce betaine and hydrogen peroxide (H₂O₂).

-

Fluorogenic detection: In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.

-